Thiazolo[4,5-d]pyrimidine-5,7-diol

Catalog No.
S707670
CAS No.
7464-09-7
M.F
C5H3N3O2S
M. Wt
169.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[4,5-d]pyrimidine-5,7-diol

CAS Number

7464-09-7

Product Name

Thiazolo[4,5-d]pyrimidine-5,7-diol

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N

SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2

Antifungal Activity:

Thiazolo[4,5-d]pyrimidine-5,7-diol (also known as thiolumamide) has been primarily investigated for its antifungal properties. It exhibits fungicidal (fungus-killing) activity against various fungal species, including those causing dermatophytosis (fungal infections of the skin, hair, and nails) and some systemic fungal infections. []

Its mechanism of action involves deamination of fungal ribosomal RNA (rRNA), a crucial component for protein synthesis in fungi. This deamination disrupts the function of rRNA, ultimately leading to the death of the fungus.

Anti-inflammatory Properties:

Studies suggest that Thiazolo[4,5-d]pyrimidine-5,7-diol may possess anti-inflammatory properties. It has been shown to inhibit the synthesis of prostaglandins, which are lipid mediators involved in the inflammatory response. [] However, further research is needed to fully understand its potential anti-inflammatory effects and their therapeutic applications.

Thiazolo[4,5-d]pyrimidine-5,7-diol is a heterocyclic compound characterized by a fused thiazole and pyrimidine ring structure, featuring hydroxyl groups at the 5 and 7 positions. Its chemical formula is C5H3N3O2SC_5H_3N_3O_2S with a molecular weight of 169.16 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its interactions with various biological targets.

There is no current research available on the mechanism of action of TPD. However, structurally similar thiazolopyrimidine derivatives have been investigated for their potential as adenosine receptor antagonists, which are involved in various physiological processes [].

Thiazolo[4,5-d]pyrimidine-5,7-diol can undergo several chemical transformations:

  • Hydroxylation: The presence of hydroxyl groups makes it susceptible to further functionalization.
  • Chlorination: Reaction with phosphorus oxychloride can yield chlorinated derivatives.
  • Amination: The compound can react with amines to form substituted derivatives, which may enhance biological activity.

These reactions are crucial for modifying the compound to explore its pharmacological potential.

Research indicates that thiazolo[4,5-d]pyrimidine-5,7-diol exhibits significant biological activities:

  • Antiviral Properties: It has shown activity against human cytomegalovirus and other viral pathogens in vitro .
  • Adenosine Receptor Modulation: The compound interacts with adenosine receptors, indicating potential as a therapeutic agent in neurological disorders .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy.

The synthesis of thiazolo[4,5-d]pyrimidine-5,7-diol typically involves multi-step processes:

  • Formation of the Thiazole Ring: Starting materials such as thiourea and α-halo ketones are reacted under acidic conditions.
  • Pyrimidine Ring Construction: This step often involves cyclization reactions that incorporate nitrogen atoms into the ring structure.
  • Hydroxylation: The final step may involve the introduction of hydroxyl groups through oxidation reactions or nucleophilic substitutions.

Various synthetic routes have been explored to optimize yield and purity .

Thiazolo[4,5-d]pyrimidine-5,7-diol has diverse applications:

  • Pharmaceutical Development: Its derivatives are being investigated for use as antiviral and anticancer agents.
  • Biochemical Research: The compound serves as a tool for studying adenosine receptor functions and related pathways.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies have revealed that thiazolo[4,5-d]pyrimidine-5,7-diol binds effectively to various biological targets:

  • Adenosine Receptors: Molecular docking studies indicate strong binding affinities to hA1 and hA2A adenosine receptors, which are critical in numerous physiological processes .
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation.

These interactions underscore its potential as a lead compound for drug development.

Several compounds share structural similarities with thiazolo[4,5-d]pyrimidine-5,7-diol. Notable examples include:

Compound NameStructureUnique Features
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diolStructureContains an amino group that enhances solubility and biological activity.
Thiazolo[5,4-d]pyrimidin-7-aminesStructureExhibits higher potency at adenosine receptors compared to thiazolo[4,5-d]pyrimidines.
ThiazolopyrimidinesVariesBroader range of biological activities but lacks the specific hydroxyl substitutions found in thiazolo[4,5-d]pyrimidine-5,7-diol.

Thiazolo[4,5-d]pyrimidine-5,7-diol is unique due to its specific arrangement of hydroxyl groups and its distinct binding profile at adenosine receptors.

Thiazolo[4,5-d]pyrimidine-5,7-diol represents a unique heterocyclic compound with the molecular formula C5H3N3O2S and a molecular weight of 169.16 grams per mole [1] [2] [3]. This bicyclic structure features a fused thiazole and pyrimidine ring system with hydroxyl substituents at positions 5 and 7, making it an important scaffold in medicinal chemistry research. The synthesis of this compound has evolved through various methodological approaches, ranging from classical cyclization reactions to modern microwave-assisted and green chemistry techniques.

Classical Synthetic Routes

Classical synthetic approaches to thiazolo[4,5-d]pyrimidine-5,7-diol have established the foundational methodologies that continue to inform modern synthetic strategies. These traditional methods rely on well-established organic chemistry principles and provide reliable pathways for compound preparation.

Cyclization of Thiocyanato-pyrimidines

The cyclization of thiocyanato-pyrimidines represents one of the earliest and most fundamental approaches to thiazolo[4,5-d]pyrimidine synthesis. This methodology involves the Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine, which yields the corresponding 5-thiocyanato-compound as an intermediate [4] [5]. The thiocyanation reaction proceeds under mild conditions, typically at room temperature, using potassium thiocyanate in the presence of appropriate activating agents.

The cyclization step requires more forcing conditions, typically involving acetic anhydride at reflux temperatures. The mechanism involves nucleophilic attack of the amino group on the thiocyanate functionality, followed by ring closure to form the desired thiazolo[4,5-d]pyrimidine framework [4]. The reaction sequence can be represented as follows: the initial thiocyanation forms an intermediate thiocyanato-pyrimidine, which upon treatment with acetic anhydride undergoes intramolecular cyclization. Subsequent deacetylation of the resulting diacetamido-derivative provides 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine [5].

Temperature control is critical in this methodology, as excessive heat can lead to decomposition of the thiocyanate group. Typical reaction conditions involve heating at reflux temperature for 2-3 hours, followed by careful workup procedures to isolate the desired product [4]. The yields obtained through this classical route are generally moderate, ranging from 40-60%, depending on the specific substrate and reaction conditions employed.

Reactions with 2,4-Diamino-5-bromo-6-hydroxypyrimidine

The utilization of 2,4-diamino-5-bromo-6-hydroxypyrimidine as a starting material represents another classical approach that has been extensively investigated. This method involves the reaction of the brominated pyrimidine with thiourea under alkaline conditions, initially forming an isothiouronium salt intermediate [4] [5]. The mechanism proceeds through nucleophilic displacement of the bromine atom by the sulfur nucleophile of thiourea.

However, early investigations revealed complications with this approach. Rather than forming the expected thiazolo[4,5-d]pyrimidine structure directly, the reaction with thiourea followed by alkaline treatment yields di-(2,4-diamino-6-hydroxypyrimidin-5-yl) disulfide [4]. This unexpected outcome challenged initial assumptions about the reaction pathway and necessitated modifications to the synthetic strategy.

The formation of the disulfide byproduct occurs through oxidative coupling of intermediate thiol species. Under alkaline conditions, the initially formed thiol groups undergo oxidation to form the disulfide bridge, connecting two pyrimidine units rather than cyclizing to form the desired heterocyclic system [5]. This observation highlighted the importance of controlling reaction conditions and the need for alternative approaches to achieve successful cyclization.

Modifications to this classical route have included the use of alternative sulfur nucleophiles and different reaction conditions. The choice of base, reaction temperature, and atmosphere control (particularly exclusion of oxygen) significantly influences the outcome. Inert atmosphere conditions help prevent oxidative disulfide formation, while careful selection of reaction temperature optimizes the cyclization versus side reaction pathways [4].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility. These modern approaches leverage advanced synthetic techniques and a deeper understanding of reaction mechanisms to overcome limitations of classical methods.

The development of improved synthetic routes has focused on addressing the instability issues encountered in classical methods, particularly the instability of the thiazole portion when 2-substituents are lacking [6]. Modern approaches have incorporated protecting group strategies and alternative cyclization methods to circumvent these challenges.

One notable advancement involves the use of 4-amino-5-thiazolecarboxylate as a starting material, which undergoes cyclization under controlled conditions to form thiazolo[4,5-d]pyrimidine-5,7-diol [7]. This approach offers improved yields and greater reproducibility compared to classical methods. The cyclization reaction typically requires elevated temperatures (approximately 150°C) and extended reaction times (10-15 hours), but provides more consistent results.

Another modern approach utilizes carbon disulfide cyclization reactions, where 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with carbon disulfide in the presence of potassium hydroxide in dimethylformamide [8] [9]. This methodology achieves quantitative yields under relatively mild conditions (room temperature), representing a significant improvement over classical approaches. The reaction proceeds through formation of a thione intermediate, which can be further functionalized through alkylation reactions.

Advanced synthetic strategies have also incorporated Suzuki coupling reactions for introducing diversity at various positions of the thiazolo[4,5-d]pyrimidine scaffold [10]. These palladium-catalyzed cross-coupling reactions allow for the introduction of aryl substituents under mild conditions, expanding the structural diversity accessible through synthetic manipulation.

Green Chemistry Methodologies for Thiazolo[4,5-d]pyrimidine-5,7-diol

Green chemistry principles have increasingly influenced the development of synthetic methodologies for thiazolo[4,5-d]pyrimidine-5,7-diol, focusing on environmental sustainability, atom economy, and reduced waste generation. These approaches align with modern pharmaceutical industry requirements for environmentally responsible manufacturing processes.

Solvent selection represents a critical aspect of green chemistry implementation in thiazolo[4,5-d]pyrimidine synthesis. Traditional methods often rely on toxic solvents such as dimethylformamide or dichloromethane, which pose environmental and health concerns [11]. Green chemistry approaches have explored the use of more benign solvents, including ethanol, water, and ionic liquids as reaction media.

Water-based synthetic protocols have shown particular promise for certain cyclization reactions. The use of aqueous reaction media not only addresses environmental concerns but can also influence reaction selectivity through hydrophobic effects and hydrogen bonding interactions [12]. These effects can favor the desired cyclization pathway while suppressing competing side reactions.

Catalyst design has also evolved to incorporate green chemistry principles. The development of recyclable catalysts and the use of earth-abundant metals instead of precious metal catalysts reduces both cost and environmental impact [11]. Heterogeneous catalysts that can be easily separated and reused represent a significant advancement in sustainable synthesis.

Energy efficiency considerations have led to the exploration of alternative activation methods beyond traditional thermal heating. Room temperature reactions and reduced reaction times contribute to lower energy consumption and improved process economics [13]. The optimization of reaction conditions to achieve comparable or improved yields under milder conditions represents a key goal of green chemistry approaches.

Waste minimization strategies focus on increasing atom economy and reducing the formation of stoichiometric byproducts. Multi-component reactions that combine several bond-forming steps in a single operation reduce waste generation while improving overall synthetic efficiency [12] [11]. These approaches often provide additional benefits in terms of reduced purification requirements and simplified workup procedures.

One-Pot Synthesis Strategies

One-pot synthesis methodologies have emerged as powerful tools for constructing thiazolo[4,5-d]pyrimidine-5,7-diol derivatives efficiently while minimizing waste and simplifying purification procedures. These approaches combine multiple bond-forming reactions in a single reaction vessel, eliminating the need for intermediate isolation and purification steps.

The development of effective one-pot protocols requires careful consideration of reaction compatibility and sequential reactivity patterns. Alpha-bromination followed by cyclization represents one successful strategy, where cyclohexanone undergoes bromination with N-bromosuccinimide, followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in the presence of para-toluenesulfonic acid in acetonitrile [14]. This approach provides excellent yields while significantly reducing reaction time compared to stepwise procedures.

Multi-component reaction design has enabled the construction of complex thiazolo[4,5-d]pyrimidine structures through the simultaneous combination of three or more starting materials [14]. These reactions typically involve the formation of multiple bonds in a single operation, leading to significant increases in molecular complexity. The Biginelli reaction has been successfully adapted for thiazolo[4,5-d]pyrimidine synthesis, where ethyl acetoacetate, thiourea, and aromatic aldehydes combine to form the desired heterocyclic framework [11].

Catalytic systems for one-pot synthesis have been optimized to promote multiple reaction steps while maintaining selectivity throughout the sequence. Acid catalysts such as para-toluenesulfonic acid have proven particularly effective for promoting both bromination and cyclization steps in appropriate solvent systems [14]. The choice of catalyst loading and reaction temperature requires careful optimization to ensure complete conversion while minimizing side product formation.

Solvent selection plays a crucial role in one-pot synthesis success, as the chosen medium must be compatible with all reaction steps while promoting desired reactivity patterns. Acetonitrile has emerged as a particularly useful solvent for many one-pot thiazolo[4,5-d]pyrimidine syntheses due to its ability to solubilize diverse substrates while maintaining chemical stability under reaction conditions [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of thiazolo[4,5-d]pyrimidine-5,7-diol by dramatically reducing reaction times while often improving yields and selectivity. This technology exploits the ability of microwave radiation to directly heat polar molecules and ions, leading to rapid and uniform heating throughout the reaction mixture.

The application of microwave irradiation to thiazolo[4,5-d]pyrimidine synthesis has demonstrated remarkable efficiency improvements. Reactions that traditionally require hours or days can often be completed in minutes under microwave conditions [15] [12]. For example, dihydrofuropyrimidine synthesis has been achieved in excellent yields using microwave irradiation at 150°C and 350 watts for just 60 seconds [15].

Temperature and power optimization represents a critical aspect of microwave-assisted synthesis development. The rapid heating achievable under microwave conditions allows access to higher reaction temperatures while maintaining precise control over reaction parameters [12]. This capability enables the use of more forcing conditions that might be difficult to achieve or control using conventional heating methods.

The comparison between conventional and microwave-assisted methods consistently demonstrates the advantages of microwave technology. Microwave-assisted synthesis typically offers several benefits: dramatically reduced reaction times, improved yields, cleaner reaction profiles with fewer side products, and enhanced energy efficiency [12] [11]. These advantages make microwave synthesis particularly attractive for both research applications and potential scale-up to manufacturing processes.

Mechanism investigations have revealed that microwave heating can influence reaction pathways differently than conventional heating. The direct heating of polar molecules can lead to different temperature gradients and local heating effects that favor certain reaction pathways over others [13]. This phenomenon can result in improved selectivity for the desired cyclization reaction while suppressing competing processes.

Equipment considerations for microwave-assisted synthesis include the need for appropriate reaction vessels and pressure control systems. Sealed vessel microwave reactors allow for the use of superheated solvents, further accelerating reaction rates [12]. Temperature and pressure monitoring systems ensure safe operation while maintaining optimal reaction conditions.

Purification and Isolation Techniques

The purification and isolation of thiazolo[4,5-d]pyrimidine-5,7-diol requires specialized techniques due to the compound's unique physicochemical properties and potential for side product formation during synthesis. Effective purification strategies are essential for obtaining materials of sufficient purity for further synthetic manipulation or biological evaluation.

Flash column chromatography represents the most widely employed purification technique for thiazolo[4,5-d]pyrimidine derivatives. Silica gel chromatography using petroleum ether and ethyl acetate gradient systems provides excellent resolution for most synthetic products [16] [17]. The typical elution sequence begins with low polarity solvents and progresses to more polar mixtures, allowing for the separation of starting materials, intermediates, and products based on their relative polarities.

Solvent system optimization is crucial for achieving optimal separation. Common mobile phase combinations include petroleum ether/ethyl acetate gradients (4:1 to 1:1), chloroform/methanol systems (8:2), and more complex three-component systems such as chloroform/methanol/ammonium hydroxide (8.5:1.5:0.15) for basic compounds [17]. The choice of solvent system depends on the specific substitution pattern and functional groups present in the target compound.

High-performance liquid chromatography methods have been developed for both analytical characterization and preparative purification of thiazolo[4,5-d]pyrimidine-5,7-diol. Reverse-phase HPLC using C18 columns with acetonitrile/water gradient systems provides excellent resolution and high purity products [18] [19]. Preparative HPLC systems enable the isolation of compounds in high purity, particularly important for biological evaluation studies [20].

Crystallization and recrystallization techniques offer advantages for both purification and solid form optimization. Ethanol, acetic acid, and dimethylformamide/water systems have been successfully employed for crystallizing thiazolo[4,5-d]pyrimidine derivatives [10] [17]. The choice of crystallization solvent significantly influences crystal morphology, purity, and physical stability of the final product.

Solid-phase extraction methods have been explored for sample cleanup and partial purification of reaction mixtures. These techniques are particularly useful for removing polar impurities and salts while concentrating the desired product [21]. The scalability of solid-phase extraction makes it attractive for larger-scale purification applications.

Advanced purification techniques include the use of automated purification systems that combine chromatographic separation with real-time monitoring and fraction collection. These systems improve reproducibility while reducing labor requirements for purification operations [16]. Mass-directed purification systems that trigger fraction collection based on mass spectrometric detection provide additional selectivity for target compound isolation.

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)AdvantagesLimitations
Classical Cyclization2,4-diamino-5-bromo-6-hydroxypyrimidine + thioureaAlkaline conditions, reflux40-60Well-established, reliableModerate yields, side products
Thiocyanato-pyrimidine Route2,4-diamino-6-hydroxypyrimidineKaufmann thiocyanation, acetic anhydrideModeratePredictable mechanismRequires multiple steps
Microwave-AssistedVarious precursors150-160°C, 30 sec-30 minGood-ExcellentRapid, energy efficientEquipment requirements
One-Pot SynthesisMulti-component systemsPTSA/acetonitrileGoodAtom economical, simpleOptimization complexity
Green ChemistryEnvironmentally benign starting materialsWater/ionic liquidsVariableEnvironmental benefitsDevelopment stage
Purification TechniqueMobile Phase/SolventApplicationPurity AchievedScalability
Flash ChromatographyPE/EA gradients, CHCl3/MeOHGeneral purification90-95%High
Reverse-Phase HPLCACN/H2O gradientsAnalytical/preparative>98%Medium
CrystallizationEtOH, AcOH, DMF/H2OSolid form optimization95-99%High
Preparative HPLCWater-based systemsFinal purification>99%Low-Medium

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7464-09-7

Wikipedia

Thiazolo[4,5-d]pyrimidine-5,7-diol

Dates

Last modified: 08-15-2023

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